(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo(c,f)pyrimido(1,6-a)azepine fumarate
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Overview
Description
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate is a complex organic compound with a unique structure that has garnered interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate typically involves multi-step organic reactions. The process begins with the preparation of the core dibenzo[c,f]pyrimido[1,6-a]azepine structure, followed by the introduction of the methyl group at the 2-position. The final step involves the formation of the fumarate salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (+)-1,2,3,4,4a,9-hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate involves its interaction with specific molecular targets within the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(-)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate: The enantiomer of the compound, which may exhibit different biological activities.
Dibenzo[c,f]pyrimido[1,6-a]azepine derivatives: Compounds with similar core structures but different substituents, leading to varied properties and applications.
Uniqueness
(+)-1,2,3,4,4a,9-Hexahydro-2-methyldibenzo[c,f]pyrimido[1,6-a]azepine fumarate stands out due to its specific stereochemistry and the presence of the fumarate salt, which enhances its stability and solubility. These features make it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
53245-51-5 |
---|---|
Molecular Formula |
C22H24N2O4 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;4-methyl-2,4-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene |
InChI |
InChI=1S/C18H20N2.C4H4O4/c1-19-11-10-18-16-8-4-2-6-14(16)12-15-7-3-5-9-17(15)20(18)13-19;5-3(6)1-2-4(7)8/h2-9,18H,10-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
GUJPQBJNGCYMEC-WLHGVMLRSA-N |
Isomeric SMILES |
CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCC2C3=CC=CC=C3CC4=CC=CC=C4N2C1.C(=CC(=O)O)C(=O)O |
Related CAS |
85750-27-2 76134-84-4 |
Origin of Product |
United States |
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